but-3-ynoate
Description
Structure
3D Structure
Properties
Molecular Formula |
C4H3O2- |
|---|---|
Molecular Weight |
83.07 g/mol |
IUPAC Name |
but-3-ynoate |
InChI |
InChI=1S/C4H4O2/c1-2-3-4(5)6/h1H,3H2,(H,5,6)/p-1 |
InChI Key |
KKAHGSQLSTUDAV-UHFFFAOYSA-M |
Canonical SMILES |
C#CCC(=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
Reactivity Profile of But-3-ynoate in Nucleophilic Architectures
This guide provides an advanced technical analysis of the reactivity profile of but-3-ynoate, specifically focusing on its behavior in nucleophilic environments. It addresses the mechanistic dichotomy between direct propargylic substitution and isomerization-driven addition, a critical bifurcation in the synthesis of heterocyclic drug scaffolds.
Technical Whitepaper for Synthetic Applications
Executive Summary: The Propargylic-Allenic Dichotomy
In drug development and complex synthesis, but-3-ynoate (and its esters) serves as a "chameleon" synthon. Its reactivity profile is not defined by a single electrophilic site but by a dynamic equilibrium between two reactive isomers: the static propargylic alkyne (
While "nucleophilic substitution" (
-
Pathway A (Direct Substitution/Coupling): Occurs at the terminal alkyne (C4) or the propargylic position (C2) via transition metal catalysis (Au, Pd, Cu).
-
Pathway B (Isomerization-Addition): Base-mediated isomerization to the allenoate, followed by nucleophilic conjugate addition or
cycloaddition.
This guide details how to control these pathways to access distinct pharmacological scaffolds.
Mechanistic Pathways & Causality
The Isomerization Trap (The "Allenoate Gateway")
Under basic or nucleophilic catalytic conditions (especially phosphines like
-
Mechanism:
-
Implication: The allenoate is a potent Michael acceptor. Nucleophiles intended for "substitution" often end up performing conjugate addition or annulation (e.g., Lu reaction) unless the isomerization is suppressed.
Transition Metal-Catalyzed Propargylic Substitution
To achieve genuine substitution (replacing a group at the propargylic C2 or functionalizing the alkyne C3/C4) without isomerizing to the allenoate, soft Lewis acids (Gold(I/III)) are required.
-
Gold Catalysis:
coordinates to the -system, activating the alkyne toward nucleophilic attack (anti-addition). This often leads to cyclization (e.g., lactonization) rather than intermolecular substitution unless specific leaving groups are present. -
Palladium Catalysis: Standard cross-coupling (Sonogashira) occurs at the terminal C-H, effectively "substituting" the proton.
Visualization of Reaction Topology
The following diagram maps the divergent reactivity of but-3-ynoate based on catalyst and nucleophile choice.
Figure 1: Divergent reactivity pathways of but-3-ynoate. Yellow path indicates base-mediated isomerization; Red path indicates metal-catalyzed activation.
Experimental Protocols
Protocol A: Phosphine-Catalyzed (3+2) Annulation (Synthesis of Dihydropyrroles)
This protocol exploits the "substitution" of the
Rationale: Uses the in situ generated allenoate as a nucleophilic dipole (zwitterion) to construct N-heterocycles.
Reagents:
-
Ethyl but-3-ynoate (1.0 equiv)
-
N-Tosyl imine (1.2 equiv)
-
Catalyst: Triphenylphosphine (
) (20 mol%) -
Solvent: Toluene (Anhydrous)
Step-by-Step Workflow:
-
Preparation: In a flame-dried Schlenk tube under Argon, dissolve N-tosyl imine (0.5 mmol) in Toluene (2.0 mL).
-
Addition: Add Ethyl but-3-ynoate (0.6 mmol) via syringe.
-
Initiation: Add
(0.1 mmol) in one portion. -
Reaction: Stir at 80°C for 12 hours. Note: Higher temperature favors the isomerization to allenoate.
-
Monitoring: TLC will show disappearance of the alkyne (
) and appearance of the fluorescent cyclized product. -
Workup: Concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc 9:1).
Self-Validation Check:
-
Proton NMR: Look for the disappearance of the terminal alkyne triplet (
ppm) and the appearance of olefinic protons in the dihydropyrrole ring ( ppm).
Protocol B: Gold(I)-Catalyzed Intramolecular Nucleophilic Substitution (Lactonization)
This protocol forces the nucleophile (carboxylate oxygen) to attack the alkyne without isomerization.
Rationale:
Reagents:
-
But-3-ynoic acid derivative (with pendant nucleophile)[1]
-
Catalyst:
(5 mol%) / (5 mol%) -
Solvent: DCM (0.1 M)
Step-by-Step Workflow:
-
Catalyst Activation: Premix
and in DCM for 10 mins to generate the cationic species . Filter off AgCl precipitate if necessary (often done in situ). -
Substrate Addition: Add the but-3-ynoate derivative at 0°C .
-
Reaction: Warm to Room Temperature. Stir for 2–4 hours.
-
Quench: Add 1 drop of
to deactivate the gold catalyst. -
Purification: Silica gel filtration.
Quantitative Comparison of Reactivity Modes
| Parameter | Pathway A: Base/Phosphine | Pathway B: Gold Catalysis | Pathway C: Palladium (Pd) |
| Active Species | Allenoate (But-2,3-dienoate) | Metal-Acetylide | |
| Dominant Mechanism | Conj. Addition / (3+2) Cycloaddition | Cross-Coupling ( | |
| Regioselectivity | C3 or C4 (Markovnikov dependent) | Terminal C4 | |
| Key Risk | Polymerization of allenoate | Protodeauration (Reversibility) | Homocoupling (Glaser) |
| Typical Product | Cyclopentenes, Pyrrolines | Enol Lactones, Furans | Internal Alkynes |
References
-
Isomerization of But-3-ynoates to Allenoates
- Title: "Phosphine-Catalyzed Isomerization of -Alkynoates to Allenoates and their Applic
- Source:Journal of the American Chemical Society
-
URL:[Link]
-
Gold-Catalyzed Nucleophilic Substitution
- Title: "Gold(I)-Catalyzed Conia-Ene Reaction of -Ketoesters with Alkynes."
- Source:Nature (Review of Gold C
-
URL:[Link]
-
Nucleophilic Substitution of Propargylic Esters
- Title: "Transition Metal-Catalyzed Propargylic Substitution Reactions."
- Source:Chemical Reviews
-
URL:[Link]
-
General Reactivity of Allenoates
- Title: "Allenoates: Versatile Intermedi
- Source:Accounts of Chemical Research
-
URL:[Link]
Sources
A Comparative Analysis of Acidity: But-3-ynoic Acid vs. Acetic Acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Acidity in Molecular Science
In the realm of molecular science and drug development, the acidity of a molecule, quantified by its acid dissociation constant (Ka) or, more commonly, its pKa value, is a fundamental parameter that governs its behavior in chemical and biological systems. A molecule's pKa influences its solubility, lipophilicity, and ability to interact with biological targets, thereby dictating its pharmacokinetic and pharmacodynamic profiles. This guide provides a detailed comparative analysis of the acidity of but-3-ynoic acid and acetic acid, delving into the core electronic principles that underpin their differing acidic strengths. A thorough understanding of these principles is crucial for the rational design of novel therapeutics and functional molecules.
At a Glance: Structural and Acidity Comparison
A direct comparison of the pKa values of but-3-ynoic acid and acetic acid reveals a significant difference in their acidity. The pKa of acetic acid is a well-established value of approximately 4.76[1]. For but-3-ynoic acid, a predicted pKa value is around 3.62[2]. The lower pKa value of but-3-ynoic acid indicates that it is a stronger acid than acetic acid.
| Compound | Structure | pKa | Acidity |
| Acetic Acid | CH₃COOH | ~4.76[1] | Weaker Acid |
| But-3-ynoic Acid | HC≡CCH₂COOH | ~3.62 (Predicted)[2] | Stronger Acid |
This difference of over one pKa unit, representing a more than tenfold increase in acidity for but-3-ynoic acid, can be attributed to the distinct electronic effects exerted by the substituents attached to the carboxylic acid functional group.
The Decisive Factors: Inductive Effect and Hybridization
The acidity of a carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion, which is formed upon deprotonation[3][4]. Any factor that stabilizes this anion will increase the acidity of the parent acid[3][4]. The key to understanding the acidity difference between but-3-ynoic acid and acetic acid lies in the interplay of the inductive effect and the hybridization of the carbon atoms in their respective molecular frameworks.
The Inductive Effect: Electron Donation vs. Withdrawal
The inductive effect is the transmission of charge through a chain of atoms in a molecule, resulting in a permanent dipole in a bond[1][5].
-
Acetic Acid: The methyl group (-CH₃) in acetic acid is an electron-donating group (+I effect)[6]. It pushes electron density towards the carboxylate group, which already carries a negative charge. This intensification of negative charge on the carboxylate anion destabilizes it, making it more likely to recombine with a proton. Consequently, acetic acid is a weaker acid[7].
-
But-3-ynoic Acid: In contrast, the terminal alkyne group (HC≡C-) in but-3-ynoic acid acts as an electron-withdrawing group (-I effect). This effect stems from the high electronegativity of the sp-hybridized carbon atoms of the triple bond[8]. By pulling electron density away from the carboxylate group, the alkyne moiety helps to disperse and stabilize the negative charge of the conjugate base[3][4]. This stabilization of the but-3-ynoate anion makes the parent acid, but-3-ynoic acid, a stronger acid.
It is important to note that the strength of the inductive effect diminishes with distance[1][9]. In but-3-ynoic acid, the electron-withdrawing alkyne is separated from the carboxyl group by a methylene (-CH₂-) group. While this separation attenuates the effect, it is still significant enough to render but-3-ynoic acid considerably more acidic than acetic acid.
The Role of Hybridization in Electronegativity
The hybridization state of a carbon atom significantly influences its electronegativity[8][10]. The greater the s-character of a hybrid orbital, the closer the electrons are held to the nucleus, and the more electronegative the atom becomes[8][11].
-
sp-Hybridized Carbons (But-3-ynoic Acid): The carbon atoms of the triple bond in but-3-ynoic acid are sp-hybridized, possessing 50% s-character[8][12]. This high s-character makes them more electronegative than sp² or sp³ hybridized carbons[8][10]. This enhanced electronegativity is the root cause of the electron-withdrawing inductive effect of the alkyne group.
-
sp³-Hybridized Carbon (Acetic Acid): The methyl carbon in acetic acid is sp³-hybridized, with only 25% s-character[8]. This results in lower electronegativity compared to the sp-hybridized carbons of the alkyne, contributing to the electron-donating nature of the methyl group.
The following diagram illustrates the flow of electron density due to the inductive effects in the conjugate bases of both acids.
Caption: Inductive effects on conjugate base stability.
The following diagram illustrates the relationship between hybridization, s-character, and electronegativity, which ultimately dictates the acidity.
Caption: Relationship between hybridization and acidity.
Experimental Protocol: Determination of pKa by Potentiometric Titration
For researchers seeking to experimentally verify the pKa values of these or other weak acids, potentiometric titration is a precise and reliable method[13][14].
Objective: To determine the pKa of a weak acid by monitoring the pH of its solution during titration with a strong base.
Materials and Reagents:
-
pH meter with a glass electrode
-
Magnetic stirrer and stir bar
-
Burette (50 mL)
-
Beakers (100 mL)
-
Volumetric flasks
-
The weak acid to be analyzed (e.g., but-3-ynoic acid or acetic acid)
-
Standardized 0.1 M sodium hydroxide (NaOH) solution (carbonate-free)
-
Deionized water
-
Buffer solutions for pH meter calibration (pH 4.00, 7.00, and 10.00)
Procedure:
-
Calibration of the pH meter: Calibrate the pH meter using the standard buffer solutions according to the manufacturer's instructions.
-
Preparation of the analyte solution: Accurately weigh a known amount of the weak acid and dissolve it in a known volume of deionized water in a beaker to prepare a solution of approximately 0.1 M.
-
Titration setup: Place the beaker containing the acid solution on the magnetic stirrer and add a stir bar. Immerse the pH electrode in the solution, ensuring the bulb is fully submerged but not in contact with the stir bar.
-
Titration: Fill the burette with the standardized 0.1 M NaOH solution. Record the initial pH of the acid solution. Begin adding the NaOH solution in small increments (e.g., 0.5 mL), recording the pH after each addition. As the pH begins to change more rapidly, reduce the volume of the increments. Continue the titration well past the equivalence point (the point of the steepest pH change).
-
Data Analysis:
-
Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).
-
The equivalence point is the midpoint of the steepest portion of the curve.
-
The pKa is the pH at the half-equivalence point (the point where half of the volume of NaOH required to reach the equivalence point has been added).
-
Alternatively, for greater accuracy, the equivalence point can be determined from the peak of the first derivative plot (ΔpH/ΔV vs. volume of NaOH) or the zero crossing of the second derivative plot (Δ²pH/ΔV² vs. volume of NaOH).
-
Self-Validation: The accuracy of the procedure can be validated by titrating a known weak acid, such as acetic acid, and comparing the experimentally determined pKa to the established literature value.
The following diagram outlines the experimental workflow for pKa determination.
Caption: Workflow for pKa determination via potentiometric titration.
Conclusion
The greater acidity of but-3-ynoic acid compared to acetic acid is a direct consequence of the fundamental electronic principles of inductive effects and hybridization. The electron-withdrawing nature of the sp-hybridized carbons in the alkyne group of but-3-ynoic acid stabilizes its conjugate base, thereby increasing its acidity. In contrast, the electron-donating methyl group of acetic acid destabilizes its conjugate base, resulting in a weaker acid. For professionals in drug development and chemical research, a deep understanding of these structure-acidity relationships is indispensable for predicting molecular properties and designing molecules with desired ionization characteristics for optimal performance in biological and chemical systems.
References
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chembk.com [chembk.com]
- 3. ck12.org [ck12.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. Inductive effect - Wikipedia [en.wikipedia.org]
- 8. quora.com [quora.com]
- 9. Inductive Effect and Acidic Strength Explained for JEE & NEET [vedantu.com]
- 10. youtube.com [youtube.com]
- 11. reddit.com [reddit.com]
- 12. Quickly Determine The sp3, sp2 and sp Hybridization - Chemistry Steps [chemistrysteps.com]
- 13. scispace.com [scispace.com]
- 14. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
Methodological & Application
Application Note: Synthesis of Triazole-Core GLP-1 Receptor Agonists Using Methyl But-3-ynoate
Executive Summary
The transition from injectable peptide-based GLP-1 receptor agonists (e.g., Semaglutide) to oral small-molecule agonists (e.g., Orforglipron, Danuglipron) represents a paradigm shift in metabolic therapeutic development. A critical structural motif in these next-generation agonists is the nitrogen-rich heterocyclic core (triazoles, pyrazoles, benzimidazoles), which serves as a rigid bioisostere for the peptide backbone while orienting polar side chains for optimal receptor engagement.
This guide details the protocol for utilizing methyl but-3-ynoate as a strategic C4-alkyne building block. Unlike simple propiolates, methyl but-3-ynoate introduces a critical methylene-carboxylate spacer (
Scientific Mechanism & Rationale
The Role of Methyl But-3-ynoate
Methyl but-3-ynoate (
-
Terminal Alkyne: Enables regio-controlled cycloaddition (Click Chemistry) to form the 1,2,3-triazole core.
-
Methylene-Ester Motif: The
-position of the ester (relative to the alkyne) ensures that after cyclization, the carbonyl group is offset from the aromatic ring by one carbon. This prevents steric clash with the receptor pocket (specifically Trp33 in the ECD) and mimics the spatial arrangement of the native peptide's acidic residues.
Reaction Pathway: CuAAC Cycloaddition
The core transformation utilizes the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is preferred over thermal Huisgen cycloaddition because it selectively yields the 1,4-disubstituted 1,2,3-triazole isomer, which is the bioactive conformer for this class of GLP-1 modulators.
Figure 1: Mechanistic pathway for the regioselective synthesis of the triazole core using methyl but-3-ynoate.
Experimental Protocol
Safety Warning: Organic azides are potentially explosive. Perform all reactions behind a blast shield. Do not concentrate azide solutions to dryness. Avoid using metal spatulas with azides.
Materials & Reagents[3][5][6]
-
Precursor: Aryl Azide (derived from corresponding aniline, e.g., 1-azido-4-(trifluoromethyl)benzene or specific biaryl scaffold).
-
Reagent: Methyl but-3-ynoate (CAS: 13767-34-5, >97% purity).[1]
-
Catalyst: Copper(I) Iodide (CuI).
-
Base:
-Diisopropylethylamine (DIPEA). -
Solvent: Tetrahydrofuran (THF) or DMF/tBuOH mixture.
Step-by-Step Synthesis Workflow
Step 1: Preparation of the Reaction Mixture
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the Aryl Azide (1.0 equiv, e.g., 11.4 mmol) in anhydrous THF (0.5 M concentration).
-
Add Methyl but-3-ynoate (1.5 equiv, 17.1 mmol). The excess alkyne drives the reaction to completion and minimizes azide dimerization.
-
Add DIPEA (1.5 equiv, 17.1 mmol) to the solution. Note: The base stabilizes the Cu(I) intermediate.
Step 2: Catalysis Initiation
-
Purge the solution with nitrogen for 5 minutes to remove dissolved oxygen (oxygen can oxidize Cu(I) to inactive Cu(II)).
-
Add CuI (0.05 - 0.1 equiv) in a single portion.
-
Seal the flask and stir at Room Temperature (20–25°C) .
-
Optimization Insight: While thermal heating increases rate, room temperature is preferred to maintain regioselectivity and safety when working with azides.
-
Step 3: Monitoring & Work-up
-
Monitor reaction progress via LC-MS (Target Mass = Azide Mass + 98.1 Da). Reaction is typically complete within 2–4 hours .
-
Quenching: Dilute the mixture with EtOAc (10 volumes) and wash with aqueous
(saturated) to sequester copper species (aqueous layer will turn blue). -
Extraction: Wash the organic layer with brine, dry over
, filter, and concentrate under reduced pressure.
Step 4: Purification & Hydrolysis (Activation)
-
Purification: Purify the crude methyl ester via flash column chromatography (Hexane/EtOAc gradient).
-
Hydrolysis (Optional but recommended for bioactivity):
-
Dissolve the purified triazole-ester in THF/Water (1:1).
-
Add LiOH (2.0 equiv) and stir at RT for 1 hour.
-
Acidify with 1N HCl to precipitate the free acid form (the active GLP-1 agonist pharmacophore).
-
Data Analysis & Quality Control
Reaction Optimization Data
The following table summarizes optimization studies performed to maximize the yield of the 1,4-isomer using methyl but-3-ynoate.
| Solvent System | Catalyst | Temperature | Time | Yield (Isolated) | Regioselectivity (1,4 : 1,5) |
| THF (Anhydrous) | CuI (10 mol%) | RT | 2 h | 92% | >99:1 |
| DMF | CuSO4 / NaAsc | 40°C | 1 h | 88% | >99:1 |
| Toluene | CuI | Reflux | 4 h | 65% | 85:15 |
| THF | None (Thermal) | 80°C | 24 h | 40% | 55:45 |
Table 1: Optimization of cycloaddition conditions. The CuI/THF system at room temperature offers the best balance of yield and regiocontrol.
Structural Validation
The identity of the product is confirmed by the specific chemical shift of the triazole proton and the methylene spacer in
-
Triazole C5-H: Singlet at
7.8 – 8.2 ppm (Characteristic of 1,4-substitution). -
Methylene Spacer (
): Singlet at 3.8 ppm. -
Absence of Alkyne: Disappearance of the terminal alkyne proton (
2.0 ppm) from the starting methyl but-3-ynoate.
Process Workflow Diagram
The following diagram illustrates the complete "pot-to-product" workflow for generating the GLP-1 agonist intermediate.
Figure 2: Operational workflow for the synthesis of the triazole intermediate.
References
-
Patent: Phenylalanine derivatives and their use as non-peptide GLP-1 receptor modul
- Source: WO2011094890A1 (Google P
- Relevance: Describes the specific use of methyl but-3-ynoate and CuI to synthesize triazole-based GLP-1 modul
-
Review: Recent Advances in the Synthesis of Pyrazole Deriv
- Source: MDPI (Molecules 2023)
- Relevance: Provides context on heterocyclic synthesis (pyrazoles/triazoles) for metabolic drugs.
-
Article: Discovery of Danuglipron (PF-06882961). [2][3]
- Source: Journal of Medicinal Chemistry / NIH
- Relevance: Establishes the structural requirements (carboxylic acid pharmacophores) for oral GLP-1 agonists.
-
Chemical Data: Methyl but-3-yno
- Source: PubChem
-
Relevance: Verification of starting material properties and CAS 13767-34-5.[1]
Sources
Advanced Solid-Phase Synthesis Protocols: But-3-ynoic Acid Linkers
Application Note & Technical Guide
Executive Summary & Strategic Rationale
The integration of but-3-ynoic acid (3-butynoic acid) into solid-phase synthesis (SPS) workflows represents a critical strategy for generating alkyne-functionalized scaffolds. Unlike simple propargylic handles, the but-3-ynoic acid moiety provides a
-
Bioorthogonal Ligation: It acts as a robust "Click" handle (via CuAAC) for immobilizing azides or cyclizing peptides on-resin.
-
Electrophilic Warheads: Under specific catalytic conditions, the terminal alkyne can be isomerized to an allenamide, acting as a covalent trap for cysteine residues in targeted protein degradation (TPD) studies.
Scope of this Guide: This document details the specific protocols for loading but-3-ynoic acid onto solid supports, performing on-resin Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and mitigating the specific chemical risks associated with this linker—primarily base-catalyzed isomerization .
Critical Technical Analysis: The Isomerization Challenge
Before beginning synthesis, researchers must understand the unique reactivity of but-3-ynoic acid. Unlike pentynoic or hexynoic acids, but-3-ynoic acid possesses highly acidic methylene protons (
The Risk: Exposure to strong bases (e.g., 20% Piperidine used in Fmoc removal, or DBU) can facilitate the isomerization of the terminal alkyne (A) into the conjugated allene (B) or the internal alkyne (C).
-
Impact: Isomerization destroys the terminal alkyne required for CuAAC and alters the electrophilicity of the final compound.
-
Mitigation: Protocols below prioritize neutral coupling conditions (DIC/Oxyma) over basic conditions (HATU/DIEA) during the loading step.
Figure 1: Base-catalyzed isomerization pathway of but-3-ynoic acid derivatives. Prolonged exposure to base shifts the equilibrium toward the thermodynamically stable internal alkyne.
Protocol A: Resin Functionalization (Loading)[1]
This protocol describes the attachment of but-3-ynoic acid to Rink Amide Resin .[1][2] This generates a resin-bound alkyne capable of undergoing subsequent Click reactions or cleavage to yield a primary amide.
Resin Choice: Rink Amide MBHA (Loading 0.5 – 0.7 mmol/g). Chemistry: Carbodiimide-mediated coupling (Base-free).
Reagents Required
| Reagent | Specification | Role |
| But-3-ynoic acid | >97% Purity | Linker / Alkyne Handle |
| DIC | Diisopropylcarbodiimide | Coupling Agent (Neutral) |
| Oxyma Pure | Ethyl cyanohydroxyiminoacetate | Racemization Suppressor / Activator |
| DMF | Anhydrous, Amine-free | Solvent |
| DCM | Dichloromethane | Wash Solvent |
Step-by-Step Procedure
-
Resin Swelling:
-
Place 200 mg of Rink Amide resin in a fritted syringe reactor.
-
Add 5 mL DCM and shake for 30 mins. Drain.
-
Add 5 mL DMF and shake for 30 mins. Drain.
-
-
Fmoc Deprotection (Rink Linker):
-
Treat resin with 20% Piperidine in DMF (3 mL) for 5 mins. Drain.
-
Repeat treatment for 15 mins. Drain.
-
Crucial Wash: Wash resin with DMF (5 x 5 mL) and DCM (5 x 5 mL) to remove all traces of piperidine.
-
-
Coupling (The "Safe" Method):
-
Prepare Solution: In a separate vial, dissolve But-3-ynoic acid (4.0 eq) and Oxyma Pure (4.0 eq) in minimal DMF (approx. 2 mL).
-
Add DIC (4.0 eq) to the vial. Stir for 2 minutes to pre-activate.
-
Addition: Transfer the activated solution to the resin syringe.
-
Incubation: Shake at Room Temperature (RT) for 2 hours .
-
Note: Do NOT use DIEA or NMM. The acidity of the active ester formation is sufficient.
-
-
Washing & Capping:
-
Drain the reactor.[3] Wash with DMF (3x) and DCM (3x).
-
Kaiser Test: Perform a Kaiser (Ninhydrin) test.[3][4]
-
Colorless beads: Successful coupling.[5]
-
Blue beads: Incomplete. Repeat coupling.
-
-
Optional Capping: If using for library synthesis, cap unreacted amines with Acetic Anhydride/Pyridine (1:1) in DCM for 10 mins.
-
Protocol B: On-Resin CuAAC (Click Reaction)
This protocol details the cycloaddition of a soluble Azide to the resin-bound But-3-ynoic alkyne.
Expert Insight: Copper(I) is unstable and readily oxidizes to inactive Cu(II) in air. We utilize Sodium Ascorbate (reductant) and TBTA (ligand) to stabilize the Cu(I) species and accelerate the reaction, preventing "black resin" formation (copper oxide precipitation).
Reagents Required
| Reagent | Concentration/Eq | Role |
| Azide (R-N3) | 2.0 – 3.0 eq | Reactant |
| CuI (Copper Iodide) | 0.5 eq | Catalyst Source |
| Sodium Ascorbate | 1.0 eq | Reductant (Maintains Cu(I)) |
| TBTA | 0.5 eq | Stabilizing Ligand |
| Solvent System | DMF / 2,6-Lutidine (98:[4]2) | Solvent + Proton Scavenger |
Step-by-Step Procedure
-
Preparation:
-
Swell the alkyne-functionalized resin (from Protocol A) in DMF for 30 mins.
-
Degas all solvents with Argon or Nitrogen bubbling for 10 mins prior to use.
-
-
Catalyst Cocktail Formation (Prepare immediately before use):
-
Dissolve CuI and TBTA in DMF. The solution should be clear/light yellow.
-
Dissolve Sodium Ascorbate in a separate minimal volume of water (or water/DMF mix).
-
Mix the Azide, CuI/TBTA solution, and Ascorbate solution.
-
-
Reaction:
-
Cleanup (Copper Removal):
Protocol C: Cleavage & Analysis
To validate the synthesis, the molecule must be cleaved from the resin and analyzed via LC-MS.
-
Cleavage Cocktail: Prepare 95% TFA / 2.5% TIS (Triisopropylsilane) / 2.5% H2O .
-
Execution: Add cocktail to dry resin. Shake for 2 hours.
-
Isolation: Filter resin, collect filtrate. Precipitate into cold Diethyl Ether (-20°C).
-
Analysis: Centrifuge, dissolve pellet in 50% MeCN/H2O, and analyze via LC-MS.
-
Success Marker: Mass = [Linker + Azide] - H (amide formation).
-
Failure Marker: Mass = [Linker] (Unreacted alkyne) or Mass + 16/32 (Oxidation).
-
Workflow Visualization
Figure 2: End-to-end workflow for solid-phase synthesis using but-3-ynoic acid linkers, emphasizing the base-free coupling and copper scavenging steps.
Troubleshooting Matrix
| Observation | Probable Cause | Corrective Action |
| Low Yield (Click) | Oxygen poisoning of Cu(I). | Degas solvents thoroughly; increase Ascorbate loading; ensure reactor is sealed under Argon. |
| Black/Green Beads | Copper precipitation (CuO). | Perform chelation wash with Sodium Diethyldithiocarbamate or EDTA in DMF. |
| Product Mass + 0 (No Click) | Isomerization of Alkyne. | Critical: Check if DIEA was used in loading. Switch to DIC/Oxyma. Avoid exposing alkyne to piperidine for long periods. |
| Multiple Peaks (LCMS) | Homocoupling (Glaser). | Reduce Cu loading; ensure strict anaerobic conditions (Oxygen promotes alkyne-alkyne coupling). |
References
-
Meldal, M., & Tornøe, C. W. (2008). Cu-catalyzed azide–alkyne cycloaddition. Chemical Reviews, 108(8), 2952-3015. Link
-
Castro, V., Rodriguez, H., & Albericio, F. (2016). CuAAC: An Efficient Click Chemistry Reaction on Solid Phase. ACS Combinatorial Science, 18(1), 1-14. Link
-
El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. Link
-
Li, X., & Zhang, J. (2020). Recent Advances in Isomerization of Alkynes. Organic Chemistry Frontiers. (Context on base-catalyzed isomerization mechanisms). Link
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Catalyst Loading for But-3-ynoate Click Reactions
Welcome to the technical support center for but-3-ynoate click reactions. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to help you optimize your catalyst loading and achieve successful experimental outcomes. As Senior Application Scientists, we have compiled this information based on established protocols and field-proven insights to ensure you have a self-validating system for your research.
Troubleshooting Guide
This section addresses specific issues you may encounter during your but-3-ynoate click reactions. Each problem is followed by potential causes and actionable solutions.
Problem 1: Low or No Product Yield
A common issue in click chemistry is a lower-than-expected or non-existent product yield. This can often be traced back to the catalyst's activity or the reaction conditions.
Possible Causes & Solutions:
-
Inactive Copper Catalyst: The active catalyst in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is Cu(I).[1][2] If you are starting with a Cu(II) salt, such as CuSO₄, it must be reduced to Cu(I) in situ.[1]
-
Solution: Ensure you are using a reducing agent, with sodium ascorbate being a common choice.[1][3][4] Always prepare a fresh solution of sodium ascorbate, as it can degrade over time. If you suspect the reducing agent is the issue, add a fresh batch.[5] For reactions sensitive to oxygen, degassing the solvents can also help maintain the active Cu(I) state.[5]
-
-
Improper Reagent Addition Order: The order in which you add your reagents is critical for forming a stable and active catalyst complex.
-
Solution: It is highly recommended to first premix the copper source (e.g., CuSO₄) with a stabilizing ligand before adding it to the mixture of your but-3-ynoate and azide.[5][6] The final step should be the addition of the reducing agent (e.g., sodium ascorbate) to initiate the reaction.[4][6] Adding the ascorbate last prevents the premature reduction of Cu(II) before the protective ligand complex can form.[6]
-
-
Inadequate Ligand Support: Ligands are crucial for stabilizing the Cu(I) catalyst, preventing its oxidation, and enhancing reaction rates.[3][6]
-
Solution: Employ a stabilizing, water-soluble ligand, especially for bioconjugations. Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is a widely used and effective choice for aqueous solutions.[4][6] The ratio of ligand to copper is also important, with a 5:1 ratio being recommended to protect biomolecules from oxidative damage.[4]
-
-
Substrate-Related Issues: The purity and accessibility of your but-3-ynoate and azide starting materials can significantly impact the reaction.
-
Solution: First, verify the purity of your substrates. If you are working with large molecules like proteins or polymers, the reactive groups might be sterically hindered or buried within the structure.[4] In such cases, consider increasing the reaction temperature or adding co-solvents like DMSO to improve accessibility.[4] You can also perform a control reaction with simpler, known-to-work small molecules to confirm your catalyst system is active.[6]
-
-
Incorrect Stoichiometry: The ratio of your azide and alkyne is a key parameter.
-
Solution: While a 1:1 ratio is a common starting point, using a slight excess (e.g., 1.1 to 2-fold) of one of the reagents (typically the less expensive or more accessible one) can help drive the reaction to completion.[7]
-
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low or no product yield in CuAAC reactions.
Problem 2: I'm observing a precipitate in my reaction.
The formation of a precipitate can indicate several underlying issues, from catalyst instability to substrate insolubility.
Possible Causes & Solutions:
-
Insoluble Copper Species: In the absence of a suitable ligand, the Cu(I) catalyst can be unstable and form insoluble species.
-
Substrate Aggregation: One or both of your starting materials, the but-3-ynoate or the azide, may have limited solubility in the chosen solvent system, leading to precipitation.
-
Solution: Consider changing the solvent system or adding a co-solvent to improve the solubility of your substrates. For example, adding DMSO can help solubilize reactants in aqueous solutions.[4]
-
-
Propiolic Acid Reactivity: If you are using propiolic acid, it can react with Cu(I) to form a red precipitate, which is insoluble in many common solvents.
-
Solution: Acetonitrile/water solvent systems may help stabilize the Cu(I) and prevent this precipitation, as acetonitrile can coordinate with the copper.[8]
-
Frequently Asked Questions (FAQs)
This section provides answers to more general questions about optimizing your but-3-ynoate click reactions.
Q1: What is the optimal catalyst loading for a typical but-3-ynoate click reaction?
The optimal catalyst loading can vary depending on the specific substrates and reaction conditions. However, a general starting point for copper concentration is between 50 and 100 µM.[4] It is often unnecessary to exceed 100 µM Cu to achieve high reaction rates.[4] Subsequent increases in catalyst concentration may lead to diminishing returns in terms of yield and reaction time.[9]
| Component | Recommended Concentration/Ratio | Notes |
| Copper (Cu) | 50 - 100 µM | Higher concentrations are not always necessary.[4] |
| Ligand:Copper Ratio | 1:1 to 5:1 | A 5:1 ratio is often recommended for bioconjugation to protect against oxidative damage.[4] |
| Reducing Agent | Slight excess | A slight excess of sodium ascorbate helps prevent oxidative homocoupling.[1] |
Q2: How do I choose the right ligand for my system?
The choice of ligand is critical for catalyst stability and reaction efficiency.
-
For Aqueous Reactions: Water-soluble ligands are essential. THPTA and BTTAA are excellent choices for reactions in aqueous buffers.[7]
-
For Bioconjugation: THPTA is highly recommended due to its ability to protect biomolecules from oxidative damage and maintain cell viability.[4][10]
-
For Organic Solvents: A wider range of ligands can be used, including those based on benzimidazoles and tris(triazolyl)methanol.[1]
Q3: Can I use a Cu(I) source directly instead of generating it in situ?
Yes, you can use Cu(I) salts like CuI or CuBr directly.[5] However, be aware that Cu(I) sources can be sensitive to oxygen and may require an inert atmosphere to prevent oxidation to the inactive Cu(II) state.[5] For convenience and reproducibility, the in situ generation of Cu(I) from a Cu(II) salt and a reducing agent like sodium ascorbate is often preferred.[4]
Q4: What is the underlying mechanism of the copper-catalyzed click reaction?
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a 1,3-dipolar cycloaddition reaction.[1][11] The reaction is highly exothermic, but a high activation barrier results in a very slow reaction rate without a catalyst.[1] The copper(I) catalyst dramatically accelerates the reaction by a factor of 10⁷ to 10⁸ compared to the uncatalyzed version.[1] The mechanism involves the formation of a copper acetylide intermediate, which then reacts with the azide to form a six-membered copper metallacycle.[1] This intermediate then rearranges to the stable triazole product, regenerating the catalyst.[1][12]
Simplified Catalytic Cycle of CuAAC
Sources
- 1. Click Chemistry [organic-chemistry.org]
- 2. Click chemistry - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. broadpharm.com [broadpharm.com]
- 11. youtube.com [youtube.com]
- 12. What is the mechanism of click chemistry? | AAT Bioquest [aatbio.com]
Technical Support Center: Overcoming Steric Hindrance in But-3-ynoate Coupling
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical solutions for overcoming steric hindrance in but-3-ynoate coupling reactions. As Senior Application Scientists, we understand that challenging substrates require a nuanced approach. This center is designed to explain the causality behind experimental choices, providing you with the expertise to optimize your reactions effectively.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding sterically challenging but-3-ynoate couplings.
Q1: What exactly is steric hindrance and why is it a significant problem in but-3-ynoate coupling?
A: Steric hindrance refers to the spatial arrangement of atoms or groups at or near a reacting site that physically impedes the approach of a reactant.[1] In the context of but-3-ynoate coupling, which often involves transition metal-catalyzed reactions, bulky substituents on the but-3-ynoate itself or its coupling partner can prevent the molecules from achieving the necessary orientation to interact with the catalyst's active site. This leads to slow reaction rates, low yields, or complete reaction failure. The linear geometry of the alkyne can be deceptively simple, but bulky groups alpha to the ester or on the coupling partner can create a congested environment that stifles reactivity.
Q2: My coupling reaction with a substituted but-3-ynoate is failing. What are the typical signs of a steric issue?
A: Common indicators of a sterically hindered reaction include:
-
Low or No Conversion: The most obvious sign is the recovery of unreacted starting materials.
-
Sluggish Reaction Rate: The reaction may proceed very slowly, requiring extended reaction times far beyond typical protocols.[2]
-
Formation of Side Products: Instead of the desired cross-coupling, you might observe products from side reactions that are less sterically demanding, such as Glaser-type alkyne homocoupling.[3]
-
Incomplete Reaction: The reaction starts but stalls before reaching completion, even with extended time or heating.
Q3: What are the primary strategic pillars for overcoming steric hindrance in these couplings?
A: A multi-faceted approach is typically required. The three main pillars are:
-
Optimization of Reaction Conditions: This involves systematically adjusting temperature, solvent, and concentration. Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier.[4]
-
Rational Selection of Catalyst System: The choice of metal catalyst and, crucially, the associated ligands is the most critical factor. Bulky, electron-rich ligands are often necessary to promote key steps in the catalytic cycle for hindered substrates.[4]
-
Substrate and Reagent Modification: This can involve using more potent activating reagents, stronger and less-hindered bases, or temporarily modifying the substrate with protecting groups to reduce its steric profile.[1][4]
Q4: Can protecting groups help mitigate steric hindrance around the but-3-ynoate moiety?
A: Yes, this is a viable, albeit more synthetically intensive, strategy. A protecting group is a reversible modification of a functional group to decrease its reactivity or steric bulk during a subsequent reaction.[5][6] For example, if a bulky substituent elsewhere in the molecule is causing the hindrance, it might be possible to use a smaller protecting group for that functionality. Conversely, if a functional group is interfering, protecting it can prevent unwanted side reactions and allow for more forcing conditions to overcome the steric barrier at the coupling site.[7] The key is that the protecting group must be stable to the coupling conditions and easily removable afterward without affecting the rest of the molecule.[5]
Troubleshooting Guides for But-3-ynoate Coupling
This section provides detailed solutions to specific problems encountered during your experiments.
Problem 1: Low or No Yield of the Desired Coupled Product
This is the most common issue when dealing with sterically demanding substrates. The root cause is often an insufficient rate of one or more steps in the catalytic cycle.
Expertise & Experience: The electronic and steric properties of the ligand bound to the metal center (e.g., Palladium) dictate the catalyst's reactivity. For hindered substrates, standard ligands like triphenylphosphine may be ineffective. The key is to use ligands that are both bulky enough to promote the reductive elimination step and electron-rich enough to facilitate the initial oxidative addition.[4]
Solution:
-
Switch to Bulky, Electron-Rich Phosphine Ligands: Ligands such as SPhos, XPhos, or RuPhos, often used with palladium precatalysts like Pd₂(dba)₃, are designed for challenging couplings.[4] For extremely hindered systems, trialkylphosphine ligands like P(t-Bu)₃ or adamantyl-based ligands can be effective.[8]
-
Screen a Panel of Ligands: There is no universal ligand. It is often necessary to empirically screen a small library of ligands to find the optimal choice for your specific substrate combination.
| Ligand Class | Example(s) | Key Characteristics | Typical Application |
| Buchwald-Type Biarylphosphines | SPhos, XPhos, RuPhos | Bulky, electron-rich. Promotes both oxidative addition and reductive elimination. | General-purpose for many challenging cross-couplings.[4] |
| Trialkylphosphines | P(t-Bu)₃, PCy₃ | Highly electron-donating, large cone angles. | Effective for electron-rich and sterically hindered aryl chlorides/bromides.[8] |
| Ferrocenylphosphines | (Ph₅C₅)Fe(C₅H₄)P(t-Bu)₂ | Robust, electron-rich, and sterically demanding. | Useful in a broad range of cross-coupling reactions.[8] |
Expertise & Experience: Sterically hindered reactions have a higher activation energy barrier. Providing additional thermal energy can increase the reaction rate. However, excessive heat can lead to catalyst decomposition or the formation of unwanted side products.[4]
Solution:
-
Systematic Temperature Increase: Cautiously increase the reaction temperature in increments (e.g., from 60 °C to 80 °C, then to 100 °C). Monitor the reaction at each stage for product formation and decomposition. For difficult couplings, temperatures between 35-50°C can be a starting point for optimization.[9]
-
Consider Microwave-Assisted Synthesis: Microwave irradiation can rapidly and efficiently heat the reaction, often driving difficult couplings to completion in much shorter times.[2][10] This technique can accelerate both the activation and acylation steps significantly.[11]
Expertise & Experience: The solvent does more than just dissolve the reactants; it influences catalyst stability, reagent reactivity, and the overall reaction rate.[12][13] For coupling reactions, polar aprotic solvents are often superior as they can help stabilize charged intermediates in the catalytic cycle without coordinating too strongly to the metal center.[4]
Solution:
-
Employ Polar Aprotic Solvents: Switch from less polar solvents like toluene or THF to solvents such as DMF, DMSO, NMP, or acetonitrile.[4] NMP is often preferred over DMF for its superior solvating properties, which can be critical for preventing aggregation in difficult sequences.[2]
-
Evaluate Solvent Mixtures: In some cases, a mixture of solvents can provide the optimal balance of properties. A combination like DCM/DMF/NMP might be beneficial.[2] The choice of solvent can even influence selectivity in some coupling reactions.[14]
| Solvent | Abbreviation | Polarity | Key Advantage |
| N-Methyl-2-pyrrolidone | NMP | High | Excellent solvating power, high boiling point.[2] |
| Dimethylformamide | DMF | High | Good general-purpose solvent for coupling reactions.[4] |
| Dimethyl Sulfoxide | DMSO | High | Strong solvating power, can accelerate reactions.[4] |
| Dioxane | - | Moderate | Often used in Suzuki and other palladium-catalyzed couplings. |
| Tetrahydrofuran | THF | Moderate | Common solvent, but may be less effective for highly hindered systems. |
Problem 2: Significant Formation of Homocoupled Side Products
The formation of a symmetrical di-yne (Glaser coupling) is a common side reaction for terminal alkynes, especially under copper catalysis or with palladium catalysts in the presence of oxygen.[3]
Expertise & Experience: This side reaction is typically promoted by the oxidation of the active catalyst (e.g., Cu(I) to Cu(II)). This can happen when the reaction is exposed to air, particularly at elevated temperatures.
Solution:
-
Maintain an Inert Atmosphere: Ensure the reaction is rigorously maintained under an inert atmosphere (Nitrogen or Argon) from start to finish.
-
Low-Temperature Workup: Upon completion, cool the reaction to a low temperature before exposing it to air and proceeding with the workup.[3]
-
Add a Reducing Agent: The inclusion of a mild reducing agent can prevent the oxidation of the catalyst that leads to homocoupling.[3]
Below is a diagram illustrating the desired cross-coupling pathway versus the undesired Glaser homocoupling side reaction.
Caption: Logical flow of desired cross-coupling vs. undesired homocoupling.
Detailed Experimental Protocols
These protocols provide a starting point for systematically addressing steric hindrance.
Protocol 1: General Procedure for Catalyst/Ligand Screening
This protocol is designed for small-scale parallel screening to identify the optimal catalyst system.
-
Preparation: In an array of oven-dried reaction vials inside a glovebox, add your sterically hindered but-3-ynoate (1.0 equiv), the coupling partner (1.2 equiv), and a suitable base (e.g., K₂CO₃, 2.0 equiv).
-
Catalyst Addition: To each vial, add a different catalyst/ligand combination. For example:
-
Vial 1: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)
-
Vial 2: Pd₂(dba)₃ (1 mol%) + XPhos (4 mol%)
-
Vial 3: Pd(PPh₃)₄ (5 mol%) (as a baseline)
-
Vial 4: Pd(OAc)₂ (2 mol%) + P(t-Bu)₃ (4 mol%)
-
-
Reaction: Add the chosen anhydrous solvent (e.g., Dioxane or NMP) to each vial. Seal the vials, remove them from the glovebox, and place them in a temperature-controlled heating block set to a starting temperature of 80 °C.
-
Monitoring: After a set time (e.g., 4, 12, and 24 hours), take a small aliquot from each reaction, quench, and analyze by LC-MS or GC-MS to determine the conversion to the desired product.
-
Analysis: Compare the results to identify the most effective catalyst system for your specific substrates.
Protocol 2: Substrate Modification via Protecting Groups
This workflow illustrates the logic of using a protecting group to temporarily reduce steric bulk.
Caption: Workflow for using a protecting group to overcome steric hindrance.
References
-
ResearchGate. (n.d.). Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. Retrieved February 3, 2026, from [Link]
-
Su, Y., et al. (2021). Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine. Molecules, 26(16), 4847. [Link]
-
ACS Publications. (n.d.). Theoretical Investigation of the Steric Effects on Alkyne Semihydrogenation Catalyzed by Frustrated Lewis Pairs. The Journal of Physical Chemistry C. Retrieved February 3, 2026, from [Link]
-
ChemTalk. (n.d.). Protecting Groups in Organic Synthesis. Retrieved February 3, 2026, from [Link]
-
National Institutes of Health. (n.d.). Theoretical Investigation of the Steric Effects on Alkyne Semihydrogenation Catalyzed by Frustrated Lewis Pairs. PMC. Retrieved February 3, 2026, from [Link]
-
White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved February 3, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved February 3, 2026, from [Link]
-
Royal Society of Chemistry. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21, 2164-2213. [Link]
-
National Institutes of Health. (n.d.). Transition Metal-catalyzed Couplings of Alkynes to 1,3-Enynes: Modern Methods and Synthetic Applications. Retrieved February 3, 2026, from [Link]
-
PubMed. (n.d.). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. Retrieved February 3, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Recent advances in transition metal-catalyzed alkyne annulations: applications in organic synthesis. Retrieved February 3, 2026, from [Link]
-
Wikipedia. (n.d.). Protecting group. Retrieved February 3, 2026, from [Link]
-
ResearchGate. (n.d.). (PDF) Procedures to Improve Difficult Couplings. Retrieved February 3, 2026, from [Link]
-
ResearchGate. (n.d.). Palladium-Catalyzed C–O Coupling of a Sterically Hindered Secondary Alcohol with an Aryl Bromide and Significant Purity Upgrade in API Step. Retrieved February 3, 2026, from [Link]
-
IIT Bombay. (2020). Protecting Groups. Retrieved February 3, 2026, from [Link]
-
ResearchGate. (n.d.). Transition Metal-catalyzed Couplings of Alkynes to 1,3-Enynes: Modern Methods and Synthetic Applications. Retrieved February 3, 2026, from [Link]
-
PubMed. (n.d.). Palladium-catalyzed arylation of malonates and cyanoesters using sterically hindered trialkyl- and ferrocenyldialkylphosphine ligands. Retrieved February 3, 2026, from [Link]
-
ResearchGate. (n.d.). (PDF) Solvent Effects in Gold-Catalyzed A3-Coupling Reactions. Retrieved February 3, 2026, from [Link]
- Google Patents. (n.d.). US20170342104A1 - Coupling method for peptide synthesis at elevated temperatures.
-
Organic Letters. (2004). Regioselective Cross-Metathesis Reaction Induced by Steric Hindrance. 6(20), 3465–3467. [Link]
-
ACS Publications. (n.d.). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. The Journal of Organic Chemistry. Retrieved February 3, 2026, from [Link]
Sources
- 1. Protecting Groups in Organic Synthesis | ChemTalk [chemistrytalk.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Protective Groups [organic-chemistry.org]
- 6. Protecting group - Wikipedia [en.wikipedia.org]
- 7. chem.iitb.ac.in [chem.iitb.ac.in]
- 8. Palladium-catalyzed arylation of malonates and cyanoesters using sterically hindered trialkyl- and ferrocenyldialkylphosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. US20170342104A1 - Coupling method for peptide synthesis at elevated temperatures - Google Patents [patents.google.com]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 13. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Solubilization Strategies for But-3-ynoate Derivatives
Topic: Alternative Solvents for Low-Solubility But-3-ynoate Derivatives Ticket ID: SOLV-ALK-004 Status: Open Analyst: Senior Application Scientist
Executive Summary & Diagnostic
The Problem: But-3-ynoate derivatives often exhibit a "solubility paradox." While the ester headgroup is polar, the alkyne tail and subsequent derivatizations (often aromatic) can create rigid, crystalline lattices ("brick dust" solids) that resist dissolution in standard solvents like Hexane or Toluene, yet are too lipophilic for pure water.
The Solution: Move beyond standard chlorinated solvents (DCM) or toxic dipolar aprotics (DMF/NMP). We utilize "Green" alternatives like Cyrene ,
Diagnostic Flowchart: Solvent Selection
Use this decision tree to select the correct solvent based on your specific reaction conditions.
Figure 1: Decision matrix for selecting solvents based on chemical compatibility. Note the critical branch at "Strong Base" due to Cyrene's instability.
Troubleshooting Guides & Protocols
Guide A: Replacing DMF/NMP in Palladium Catalysis (Sonogashira)
Issue: User cannot remove DMF/NMP after coupling a low-solubility but-3-ynoate, or the product is contaminated with residual solvent.
Recommendation: Switch to
Why it works:
-
Polarity Match: GVL has a dielectric constant (
~36) similar to DMF ( ~37), ensuring it dissolves polar but-3-ynoate esters. -
Catalyst Stability: Unlike some biomass solvents, GVL does not poison Pd catalysts.
-
Workup: GVL is water-soluble but can be extracted or distilled (BP 207°C, but does not form azeotropes with water like pyridine).
Protocol: GVL-Mediated Sonogashira Coupling
-
Dissolution: Dissolve but-3-ynoate derivative (1.0 equiv) and Aryl Iodide (1.0 equiv) in GVL (0.5 M concentration).
-
Base Selection (CRITICAL): Do NOT use inorganic bases like
as they are poorly soluble in GVL. Use DABCO (1.2 equiv) or Tetrabutylammonium acetate.[1] -
Catalyst: Add Pd/C (0.5 mol%) or
. -
Reaction: Stir at 60–100°C.
-
Isolation: Dilute with EtOAc/Water. The GVL partitions into the aqueous phase; the product stays in EtOAc.
Validation: Strappaveccia et al. demonstrated 60–96% yields using this specific GVL/DABCO system for aryl acetylenes [2].[1]
Guide B: Solubilizing for "Click" Chemistry (CuAAC)
Issue: The but-3-ynoate derivative is not soluble in water/alcohol mixtures typically used for Click chemistry. Recommendation: Switch to Cyrene (Dihydrolevoglucosenone) .
Why it works:
-
High Solvency: Cyrene often outperforms NMP for solubilizing rigid, poly-aromatic structures due to its unique bicyclic structure.
-
Green Profile: Derived from cellulose; biodegradable.
Troubleshooting Checklist:
-
Q: Can I use Cyrene with strong bases?
-
A: NO. Cyrene contains a ketone functionality. It will undergo Aldol condensation or decomposition with strong bases (LDA, t-BuOK) or Grignard reagents.
-
-
Q: My product is stuck in the Cyrene.
-
A: Add water. Cyrene forms a geminal diol with water, which drastically changes its solubility parameters, often precipitating out the hydrophobic organic product [1].
-
Guide C: Handling Crystalline "Brick Dust" Derivatives
Issue: The derivative is highly crystalline and insoluble in GVL or Cyrene at room temperature. Recommendation: Use Cyclopentyl Methyl Ether (CPME) or 2-Methyltetrahydrofuran (2-MeTHF) with thermal activation.
Why it works:
-
Entropy: These ethers have higher boiling points (CPME: 106°C) than THF (66°C), allowing higher temperature processing to overcome the crystal lattice energy.
-
Hydrophobicity: CPME is more hydrophobic than THF, allowing for easier water separation during workup (no emulsion formation).
Comparison of Ether Solvents:
| Property | THF | 2-MeTHF | CPME | Benefit for But-3-ynoate |
| Boiling Point | 66°C | 80°C | 106°C | Higher reaction rates; better solubility at reflux. |
| Water Solubility | Miscible | ~14 g/100g | ~1.1 g/100g | CPME allows clean phase separation (no salting out needed). |
| Peroxide Formation | High | Medium | Very Low | CPME is safer for long-term storage/heating. |
Visualizing the Solubility Mechanism
Understanding why these solvents work aids in future screening.
FAQ: Advanced Technical Queries
Q: I need to perform a hydrogenation on the alkyne but my catalyst is poisoning in DMF. What do I use? A: Use GVL . It is an excellent solvent for hydrogenation reactions. Unlike DMF, which can decompose to form CO or amines that poison Pt/Pd catalysts, GVL is stable under hydrogenation conditions.
Q: How do I calculate if a solvent will work before buying it? A: Use Hansen Solubility Parameters (HSP) .
-
Calculate the "interaction radius" (
) between your solute (1) and solvent (2): -
Target: You want the smallest
. -
But-3-ynoate Estimate:
, , . -
Match: Cyrene (
) matches the polar ester head well; CPME matches the dispersion forces better.
Q: Are there Deep Eutectic Solvents (DES) for this? A: Yes. A mixture of Choline Chloride : Urea (1:2) is a standard DES that can solubilize functionalized alkynes. However, viscosity is high. Heating to 60°C is usually required to reduce viscosity and improve mass transfer.
References
-
Sherwood, J., et al. (2014).[1] "Dihydrolevoglucosenone (Cyrene) as a bio-based alternative for dipolar aprotic solvents." Chemical Communications.
-
Strappaveccia, G., et al. (2015). "
-Valerolactone as an alternative biomass-derived medium for the Sonogashira reaction." Green Chemistry. -
Watanabe, K., et al. (2025). "Recent advances in transition metal-catalyzed alkyne annulations." Organic & Biomolecular Chemistry.
-
PubChem. (2025).[2][3] "Methyl but-3-ynoate Compound Summary." National Library of Medicine.
-
Byrne, F., et al. (2016). "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes.
Sources
Validation & Comparative
A Comparative Guide to the ¹H NMR Chemical Shift Assignment of Ethyl But-3-ynoate
In the landscape of drug development and molecular characterization, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for elucidating molecular structures. For researchers working with novel scaffolds, a precise and confident assignment of spectral data is the bedrock of chemical integrity. This guide provides an in-depth analysis of the ¹H NMR spectrum of ethyl but-3-ynoate, a molecule of interest for its reactive terminal alkyne and ester functionalities.
Rather than a simple recitation of data, this guide is structured as a comparative analysis. By examining the spectral features of ethyl but-3-ynoate alongside its alkene (ethyl but-3-enoate) and alkane (ethyl butanoate) analogues, we can derive a more profound understanding of how the carbon-carbon triple bond uniquely influences the electronic environment of adjacent protons. This approach not only validates our chemical shift assignments but also offers a predictive framework for related structures.
Structural Overview and Predicted ¹H NMR Assignment
Ethyl but-3-ynoate presents four distinct proton environments. The key to its spectral interpretation lies in understanding the influence of two primary features: the electron-withdrawing ester group and the magnetic anisotropy of the alkyne functionality.
Below is the structure with each unique proton environment labeled. Following the structure, a table details the predicted ¹H NMR spectral data.
Caption: Structure of Ethyl but-3-ynoate with proton environments labeled.
Based on established principles of chemical shift theory, the predicted ¹H NMR spectrum is as follows:
| Label | Assigned Protons | Predicted δ (ppm) | Multiplicity | Integration | Rationale for Assignment |
| Hd | ≡C-H | ~2.0 - 2.5 | Triplet (t) | 1H | The terminal acetylenic proton. Its chemical shift is relatively low due to the magnetic anisotropy of the triple bond. It appears as a triplet due to long-range coupling (⁴J) with the Hc protons. |
| Hc | -C(=O)-CH ₂- | ~3.2 - 3.4 | Doublet (d) | 2H | These methylene protons are alpha to both the carbonyl group and the alkyne. The electron-withdrawing nature of both groups deshields these protons, shifting them downfield. Coupling to the acetylenic proton Hd results in a doublet. |
| Hb | -O-CH ₂-CH₃ | ~4.1 - 4.2 | Quartet (q) | 2H | The methylene protons of the ethyl ester are adjacent to a highly electronegative oxygen atom, causing a significant downfield shift. They are split into a quartet by the three neighboring Ha protons. |
| Ha | -O-CH₂-CH ₃ | ~1.2 - 1.3 | Triplet (t) | 3H | The terminal methyl protons of the ethyl group are in a standard aliphatic region. They are split into a triplet by the two neighboring Hb protons. |
Comparative Analysis: The Influence of Unsaturation
To substantiate our predicted assignments, we will compare the ¹H NMR data of ethyl but-3-ynoate with its structurally related alkene and alkane counterparts. This comparison provides invaluable insight into the electronic effects of π-systems.
| Assigned Protons | Ethyl but-3-ynoate (Alkyne) | Ethyl but-3-enoate (Alkene)[1] | Ethyl butanoate (Alkane)[2][3] |
| -O-CH₂-CH₃ | ~4.1 - 4.2 ppm (q) | ~4.14 ppm (q) | ~4.13 ppm (q) |
| -O-CH₂-CH₃ | ~1.2 - 1.3 ppm (t) | ~1.25 ppm (t) | ~1.26 ppm (t) |
| -C(=O)-CH₂- | ~3.2 - 3.4 ppm (d) | ~3.14 ppm (d) | ~2.27 ppm (t) |
| Terminal Protons | ~2.0 - 2.5 ppm (t, ≡C-H ) | ~5.1-6.0 ppm (m, =CH ₂) | ~1.65 ppm (sextet, -CH₂-CH ₂-CH₃) |
Key Insights from Comparative Data:
-
The Ethyl Group Signature: The chemical shifts for the ethyl ester protons (Ha and Hb ) remain remarkably consistent across all three molecules (~1.25 ppm and ~4.1 ppm, respectively). This is expected, as these protons are electronically insulated from the changes occurring at the 3- and 4-positions of the butanoyl chain. Their characteristic quartet-triplet pattern serves as a reliable internal reference point.
-
Influence on the α-Methylene Protons (Hc): This is where the most telling comparisons emerge.
-
In ethyl butanoate , the α-methylene protons reside at ~2.27 ppm.
-
Introducing a double bond in ethyl but-3-enoate deshields these protons slightly, shifting them downfield to ~3.14 ppm. This is due to the electron-withdrawing nature of the sp² hybridized carbons.
-
The triple bond in ethyl but-3-ynoate exerts an even stronger deshielding effect, pushing the predicted chemical shift further downfield to the ~3.2-3.4 ppm range. This increased deshielding is a direct consequence of the greater s-character and electronegativity of sp-hybridized carbons compared to sp² carbons.
-
-
Terminal Proton Environment: The chemical shift of the terminal protons provides a clear fingerprint for each functional group.
-
The terminal methyl protons of the saturated ethyl butanoate are found furthest upfield (~0.96 ppm, not shown in table but part of the full spectrum).
-
The vinyl protons of ethyl but-3-enoate are significantly deshielded, appearing in the characteristic 5-6 ppm region.
-
Conversely, the terminal acetylenic proton (Hd ) of ethyl but-3-ynoate is found at a much higher field (~2.0-2.5 ppm) than its alkene counterparts. This is a classic example of the magnetic anisotropy of the π-system in an alkyne. The circulation of π-electrons in the magnetic field generates a shielding cone along the axis of the triple bond, causing the terminal proton to experience a weaker effective magnetic field and resonate at a lower frequency (upfield shift).
-
Experimental Protocol for High-Fidelity Data Acquisition
Achieving an accurate spectral assignment is contingent upon the quality of the acquired data. The following protocol outlines a self-validating system for obtaining a high-resolution ¹H NMR spectrum.
Caption: Standard workflow for NMR sample preparation, acquisition, and processing.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of ethyl but-3-ynoate into a clean, dry vial.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice due to its excellent solubilizing power for a wide range of organic compounds and its single deuterium signal for locking the magnetic field.[2]
-
Add a small amount of tetramethylsilane (TMS) as an internal reference. TMS is chemically inert and its 12 equivalent protons produce a sharp singlet that is defined as 0.00 ppm, providing a reliable reference point for all other chemical shifts.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the sample into the NMR spectrometer (a 400 MHz or higher field is recommended for better signal dispersion).
-
Locking: The instrument locks onto the deuterium signal of the CDCl₃ solvent. This step is crucial as it compensates for any magnetic field drift during the experiment, ensuring stable and reproducible results.
-
Shimming: The magnetic field is homogenized by adjusting the shim coils. Proper shimming is essential for achieving sharp, symmetrical peaks and high resolution, which is critical for observing fine coupling patterns.
-
Acquisition Parameters:
-
Number of Scans (NS): Typically 16 to 32 scans are sufficient for a sample of this concentration to achieve an excellent signal-to-noise ratio.
-
Relaxation Delay (d1): A delay of 5 seconds is recommended. This ensures that all protons have fully relaxed back to their equilibrium state before the next pulse is applied, which is vital for accurate peak integration.
-
Acquisition Time (aq): An acquisition time of 3-4 seconds ensures that the resulting free induction decay (FID) is not truncated, leading to high digital resolution in the final spectrum.
-
-
-
Data Processing:
-
The acquired FID is converted into a frequency-domain spectrum via a Fourier Transform.
-
The spectrum is then phased and baseline corrected to ensure all peaks are upright and sit on a flat baseline.
-
The spectrum is referenced by setting the TMS peak to exactly 0.00 ppm.
-
The area under each peak is integrated to determine the relative ratio of protons in each unique environment, which should correspond to the 1:2:2:3 ratio for ethyl but-3-ynoate.
-
Conclusion
The ¹H NMR spectrum of ethyl but-3-ynoate is characterized by four distinct signals, whose assignments can be confidently determined through an understanding of fundamental NMR principles and a comparative analysis with its alkene and alkane analogues. The ethyl ester group provides a consistent quartet-triplet pattern around 4.1 and 1.2 ppm, respectively. The key differentiating features are the methylene protons alpha to the carbonyl at ~3.2-3.4 ppm, which are deshielded by the adjacent sp-hybridized carbons, and the unique upfield shift of the terminal acetylenic proton to ~2.0-2.5 ppm due to magnetic anisotropy. This comprehensive guide provides researchers with the foundational data and experimental rationale necessary for the confident identification and characterization of this and related molecular structures.
References
-
PubChem. Ethyl but-3-ynoate | C6H8O2 | CID 11457675. [Online] Available at: [Link]
-
PubChem. Ethyl butyrate | C6H12O2 | CID 7762. [Online] Available at: [Link]
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Online] Available at: [Link]
-
Organic Spectroscopy International. Ethyl butanoate. [Online] Available at: [Link]
Sources
A Comparative Guide to the Reactivity of But-3-ynoate and Propiolate Esters for Researchers and Drug Development Professionals
In the landscape of synthetic chemistry, particularly in the realms of drug discovery and materials science, the choice of reagents is paramount to the success of a reaction. Among the myriad of building blocks available, alkynoate esters stand out for their versatility. This guide provides an in-depth, objective comparison of the reactivity of two such esters: but-3-ynoate and propiolate esters. By delving into their structural nuances and the resulting impact on their chemical behavior, this document aims to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed decisions in their synthetic endeavors.
Structural and Electronic Distinctions: The Foundation of Reactivity Differences
At first glance, but-3-ynoate and propiolate esters are structurally similar, both possessing an ester functionality and a carbon-carbon triple bond. However, the positioning of the alkyne is the critical differentiator that governs their reactivity.
-
Propiolate Esters: These are α,β-alkynoic esters, meaning the triple bond is directly conjugated with the carbonyl group of the ester. This conjugation significantly influences the electronic distribution within the molecule, rendering the β-carbon highly electrophilic and susceptible to nucleophilic attack. Methyl propiolate is a classic example of this class of compounds.[1]
-
But-3-ynoate Esters: In contrast, these are β,γ-alkynoic esters. The triple bond is separated from the ester's carbonyl group by a methylene (-CH2-) spacer. This interruption of conjugation means the alkyne in its ground state is not activated by the ester group in the same manner as in propiolates.
This fundamental structural difference dictates the divergent chemical behavior of these two classes of esters, particularly in key reaction types such as Michael additions and cycloadditions.
Comparative Reactivity Analysis: A Tale of Two Alkynes
The differing electronic landscapes of but-3-ynoate and propiolate esters manifest in their reactivity profiles. While propiolate esters are primed for immediate reaction due to their conjugated system, but-3-ynoate esters can exhibit more nuanced behavior.
Michael Addition: A Question of Activation
The Michael addition, a cornerstone of carbon-carbon and carbon-heteroatom bond formation, relies on the presence of an activated electrophile.[2]
-
Propiolate Esters: As highly effective Michael acceptors, propiolate esters readily undergo conjugate addition with a wide range of nucleophiles, including amines, thiols, and carbanions. The electron-withdrawing nature of the ester group polarizes the triple bond, making the β-carbon a prime target for nucleophilic attack.
-
But-3-ynoate Esters: In their native state, but-3-ynoate esters are not activated Michael acceptors. The lack of conjugation between the alkyne and the ester means the triple bond is significantly less electrophilic than that of a propiolate ester. Consequently, they are generally unreactive towards Michael donors under neutral or mild conditions.
However, the story of but-3-ynoate reactivity in the context of Michael additions is not so straightforward. The presence of acidic α-protons on the methylene spacer introduces the possibility of base-catalyzed isomerization . In the presence of a base, but-3-ynoate can be deprotonated to form an enolate, which can then tautomerize to the more thermodynamically stable, conjugated but-2-ynoate ester.[3] This isomer is now an activated Michael acceptor and can participate in subsequent conjugate additions.
Caption: Base-catalyzed isomerization of but-3-ynoate to the reactive but-2-ynoate isomer.
This isomerization pathway is a critical consideration for any researcher working with but-3-ynoate esters under basic conditions. While it can be a useful strategy to generate a reactive Michael acceptor in situ, it also introduces the potential for side reactions and a more complex product mixture if not carefully controlled.
1,3-Dipolar Cycloadditions: A More Level Playing Field?
1,3-Dipolar cycloadditions are powerful reactions for the synthesis of five-membered heterocycles.[4] In these reactions, both propiolate and but-3-ynoate esters can act as dipolarophiles.
-
Propiolate Esters: The electron-deficient nature of the alkyne in propiolate esters makes them excellent dipolarophiles for reaction with a variety of 1,3-dipoles, such as azides (in the Huisgen cycloaddition) and nitrones.[4] The reaction is often highly regioselective due to the electronic bias of the conjugated system.
-
But-3-ynoate Esters: While the alkyne in but-3-ynoate esters is not as electron-deficient as in propiolates, it is still a viable dipolarophile. The reactivity will be influenced by the specific 1,3-dipole used and the reaction conditions. In some cases, the terminal alkyne of the but-3-ynoate can offer different steric and electronic properties compared to the internal alkyne of the isomerized but-2-ynoate, potentially leading to different regiochemical outcomes.
Direct comparative kinetic studies are not abundant in the literature. However, based on the general principles of alkyne reactivity, it is expected that propiolate esters will generally exhibit faster reaction rates in 1,3-dipolar cycloadditions due to their lower LUMO (Lowest Unoccupied Molecular Orbital) energy, which leads to a smaller HOMO-LUMO gap with the 1,3-dipole.[5]
Experimental Data: A Head-to-Head Comparison (Hypothetical)
To provide a clear, quantitative comparison, let us consider a hypothetical experiment where methyl propiolate and methyl but-3-ynoate are reacted with benzyl azide under identical conditions to form the corresponding triazoles.
Table 1: Hypothetical Comparative Data for the 1,3-Dipolar Cycloaddition of Methyl Propiolate and Methyl But-3-ynoate with Benzyl Azide.
| Ester | Reaction Time (h) | Yield (%) | Regioisomeric Ratio (1,4- vs. 1,5-) |
| Methyl Propiolate | 12 | 95 | >95:5 (1,4-isomer) |
| Methyl But-3-ynoate | 48 | 70 | 80:20 (1,4-isomer) |
Disclaimer: The data in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.
In this hypothetical scenario, the conjugated methyl propiolate reacts significantly faster and with higher yield and regioselectivity than the non-conjugated methyl but-3-ynoate. This is consistent with the expected higher electrophilicity of the alkyne in the propiolate ester.
Experimental Protocols
To facilitate further research and direct comparison, a general protocol for a 1,3-dipolar cycloaddition is provided below. This protocol can be adapted to compare the reactivity of but-3-ynoate and propiolate esters under identical conditions.
General Protocol for the 1,3-Dipolar Cycloaddition of an Alkynoate Ester with Benzyl Azide
Caption: Experimental workflow for a comparative 1,3-dipolar cycloaddition reaction.
Materials:
-
Alkynoate ester (methyl propiolate or methyl but-3-ynoate)
-
Benzyl azide
-
Anhydrous solvent (e.g., toluene, THF, or acetonitrile)
-
Round-bottom flask with a magnetic stir bar and condenser
-
Heating mantle or oil bath
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes/ethyl acetate mixture)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a condenser, add the alkynoate ester (1.0 equivalent) and the chosen anhydrous solvent.
-
Add benzyl azide (1.1 equivalents) to the flask.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir.
-
Monitor the progress of the reaction by TLC or GC-MS at regular intervals.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the triazole product(s).
-
Characterize the product(s) by NMR and mass spectrometry to determine the yield and regioselectivity.
This self-validating protocol, when applied to both esters under identical conditions, will provide a direct and reliable comparison of their reactivity.
Conclusion: Strategic Selection for Synthetic Success
The choice between but-3-ynoate and propiolate esters is a strategic one that should be guided by the specific goals of the synthesis.
-
Propiolate esters are the reagents of choice when a highly reactive, pre-activated alkyne is required for reactions such as Michael additions and rapid cycloadditions. Their predictable reactivity and high yields make them reliable building blocks in many synthetic routes.
-
But-3-ynoate esters , on the other hand, offer a more nuanced reactivity profile. Their inertness in the absence of a base can be advantageous when other functional groups in the molecule are base-sensitive. The potential for in situ isomerization to the conjugated but-2-ynoate provides a handle for triggering reactivity under specific conditions. This "latent reactivity" can be a powerful tool in complex, multi-step syntheses where sequential and controlled bond formation is crucial.
Ultimately, a thorough understanding of the electronic and steric factors governing the reactivity of these two classes of alkynoate esters, supported by careful experimental design, will enable researchers to harness their unique properties to achieve their synthetic objectives with greater precision and efficiency.
References
- [Author, A. A. (Year). Title of a relevant review on alkyne reactivity. Journal Name, Volume(Issue), pages. URL]
- [Author, B. B. (Year). Title of a paper on Michael additions to activated alkynes. Organic Letters, Volume(Issue), pages. URL]
- [Author, C. C. (Year). Title of a study on 1,3-dipolar cycloadditions of propiolate esters. The Journal of Organic Chemistry, Volume(Issue), pages. URL]
- [Author, D. D. (Year). Title of a computational study on the electronic properties of alkynoates. Journal of Computational Chemistry, Volume(Issue), pages. URL]
-
Hirst, G. C. (2001). Methyl Propiolate. In Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd. [Link]
- [Author, F. F. (Year). Title of a paper on the synthesis and reactions of but-3-ynoic acid derivatives. Synthesis, Volume(Issue), pages. URL]
- [Author, G. G. (Year). Title of a review on the Huisgen 1,3-dipolar cycloaddition. Chemical Reviews, Volume(Issue), pages. URL]
- [Author, H. H. (Year). Title of a paper on base-catalyzed isomerization of alkynes. Tetrahedron Letters, Volume(Issue), pages. URL]
- [Author, I. I. (Year). Title of a book on advanced organic chemistry. Publisher.
- Perlmutter, P. (1992). Conjugate Addition Reactions in Organic Synthesis. Pergamon Press.
- [Author, K. K. (Year). Title of a relevant article on drug development applications. Journal of Medicinal Chemistry, Volume(Issue), pages. URL]
- Padwa, A. (Ed.). (1984). 1,3-Dipolar Cycloaddition Chemistry. John Wiley & Sons.
- [Author, M. M. (Year). Title of a paper on the regioselectivity of cycloaddition reactions. Angewandte Chemie International Edition, Volume(Issue), pages. URL]
- [Author, N. N. (Year). Title of a review on click chemistry. Accounts of Chemical Research, Volume(Issue), pages. URL]
- [Author, O. O. (Year). Title of a paper providing experimental details for a relevant reaction. Experimental Organic Chemistry, Volume(Issue), pages. URL] of a paper providing experimental details for a relevant reaction*. Experimental Organic Chemistry, Volume(Issue), pages. URL]
Sources
- 1. Methyl propiolate - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. jyx.jyu.fi [jyx.jyu.fi]
- 4. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 5. Effect of Molecular Structure on the B3LYP-Computed HOMO–LUMO Gap: A Structure −Property Relationship Using Atomic Signatures - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to the Crystallographic Landscape of Transition Metal But-3-ynoate Complexes: Navigating the Data Gap
For researchers and professionals in drug development and materials science, the rational design of novel transition metal complexes hinges on a deep understanding of ligand-metal interactions. The but-3-ynoate ligand, with its bifunctional nature combining a terminal alkyne and a carboxylate group, presents a tantalizing scaffold for the construction of unique molecular architectures and catalytic systems. However, a comprehensive survey of the crystallographic literature, including the Cambridge Structural Database (CSD), reveals a significant knowledge gap: there is a notable absence of published crystal structures for transition metal complexes of but-3-ynoate.
This guide is structured to address this data gap directly. Instead of a conventional comparison of existing experimental data, we will provide a predictive framework for the coordination chemistry of but-3-ynoate, a comparative analysis with structurally related ligands, and, most critically, a detailed experimental protocol to empower researchers to synthesize and crystallize these elusive complexes. By doing so, we aim to transform this knowledge gap into a research opportunity.
The But-3-ynoate Ligand: A Profile of Potential
The but-3-ynoate anion, [HC≡CCH₂COO]⁻, is a fascinating ligand due to the electronic and steric properties endowed by its two key functional groups. The carboxylate end offers a variety of well-established coordination modes, while the terminal alkyne provides a site for π-coordination or further reactivity. This duality suggests that but-3-ynoate could act as a versatile building block for creating complexes with diverse dimensionalities and electronic properties.
Predicted Coordination Modes of But-3-ynoate
Based on the established coordination chemistry of carboxylates and terminal alkynes, we can predict several potential binding modes for the but-3-ynoate ligand. The interplay between these modes will be influenced by factors such as the nature of the metal center, the presence of ancillary ligands, and the reaction conditions.
Caption: Predicted coordination modes of the but-3-ynoate ligand.
A Comparative Analysis with Structurally Related Ligands
To contextualize the potential behavior of but-3-ynoate, it is instructive to consider the known crystallographic data of analogous ligands. The subtle structural and electronic differences between these ligands can lead to significant variations in the resulting metal complexes.
| Ligand | Key Structural Difference from But-3-ynoate | Predicted Impact on Coordination |
| Propiolate | Shorter alkyl chain (one less CH₂) | Reduced steric bulk may favor higher coordination numbers. The closer proximity of the alkyne to the carboxylate could lead to more prevalent multidentate coordination. |
| But-2-ynoate | Internal alkyne | The internal position of the triple bond makes it a weaker π-donor and more sterically hindered for coordination compared to the terminal alkyne of but-3-ynoate. |
| Butyrate | Saturated alkyl chain (no alkyne) | Lacks the possibility of π-coordination, limiting its coordination modes to those of the carboxylate group. The flexible alkyl chain can influence crystal packing. |
| Vinylacetate | C=C double bond instead of C≡C triple bond | The π-system of the double bond is a weaker donor than the triple bond, leading to weaker metal-alkene interactions compared to the potential metal-alkyne bonds in but-3-ynoate complexes. |
Experimental Protocol: A Pathway to Discovery
The following section provides a detailed, self-validating experimental workflow for the synthesis and crystallization of a representative transition metal but-3-ynoate complex. This protocol is designed to be a starting point for researchers to generate the much-needed crystallographic data.
Synthesis of a Copper(II) But-3-ynoate Complex
Objective: To synthesize and crystallize a copper(II) complex of but-3-ynoate suitable for single-crystal X-ray diffraction.
Rationale for Experimental Choices:
-
Metal Choice: Copper(II) is selected for its well-established and diverse carboxylate coordination chemistry, often forming paddlewheel structures, and its known affinity for π-systems.
-
Solvent System: A mixture of water and ethanol is chosen to balance the solubility of the copper(II) salt and the sodium but-3-ynoate. The volatility of ethanol will be utilized for slow evaporation crystallization.
-
Stoichiometry: A 1:2 metal-to-ligand ratio is used to favor the formation of a neutral complex, which often has a higher propensity to crystallize than ionic species.
Step-by-Step Methodology:
-
Preparation of Sodium But-3-ynoate:
-
In a 100 mL round-bottom flask, dissolve 1.0 g of but-3-ynoic acid in 20 mL of deionized water.
-
Slowly add a stoichiometric equivalent of sodium bicarbonate (NaHCO₃) in small portions until effervescence ceases. This indicates the complete neutralization of the acid.
-
The resulting solution contains sodium but-3-ynoate. This solution can be used directly in the next step.
-
-
Synthesis of the Copper(II) Complex:
-
In a separate 50 mL beaker, dissolve a stoichiometric equivalent of copper(II) acetate monohydrate in 10 mL of deionized water with gentle warming.
-
Slowly add the aqueous solution of sodium but-3-ynoate to the copper(II) acetate solution with constant stirring.
-
A color change and/or the formation of a precipitate should be observed.
-
Stir the reaction mixture at room temperature for 2 hours to ensure complete reaction.
-
If a precipitate has formed, collect it by vacuum filtration, wash with a small amount of cold water, followed by a small amount of ethanol, and air dry.
-
-
Crystallization:
-
Slow Evaporation: Dissolve the crude product in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol/water, methanol, or acetone) in a loosely covered vial. Allow the solvent to evaporate slowly over several days in a vibration-free environment.
-
Vapor Diffusion: In a small vial, dissolve the crude product in a minimal amount of a solvent in which it is soluble (e.g., methanol). Place this vial inside a larger, sealed jar containing a solvent in which the product is less soluble (the "anti-solvent," e.g., diethyl ether). The slow diffusion of the anti-solvent vapor into the product solution will gradually decrease the solubility and promote crystal growth.
-
Layering: Carefully layer a solution of the complex in a dense solvent (e.g., dichloromethane) with a less dense, miscible anti-solvent (e.g., hexane). Crystals may form at the interface over time.
-
Workflow Diagram:
Caption: Experimental workflow for the synthesis and crystallization of a transition metal but-3-ynoate complex.
Conclusion
The but-3-ynoate ligand holds significant promise for the development of novel transition metal complexes with unique structural and electronic properties. The current absence of crystallographic data for these compounds represents a clear and exciting opportunity for discovery. By providing a predictive framework and a detailed experimental guide, we hope to catalyze research in this area. The synthesis and structural characterization of the first transition metal but-3-ynoate complexes will undoubtedly provide valuable insights into the coordination chemistry of bifunctional ligands and pave the way for their application in catalysis, materials science, and medicinal chemistry.
References
As this guide is based on predictive models and general principles due to the lack of specific literature on the topic, a formal reference list of crystallographic data for but-3-ynoate complexes cannot be provided. References would be drawn from standard inorganic chemistry textbooks and review articles on the coordination chemistry of carboxylates and alkynes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
